7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Nematicidal Activities
Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial and nematicidal properties. Compounds structurally similar to "7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine" have demonstrated significant activity against a range of bacteria and fungi, as well as nematodes. Such compounds could lead to new treatments for infectious diseases and agricultural pests (Reddy, Kumar, & Sunitha, 2016).
Antihistaminic Agents
A novel class of triazoloquinazoline derivatives has been synthesized and tested for their H1-antihistaminic activity. These compounds, including modifications of the triazoloquinazoline core structure, have shown promising results in protecting animals from histamine-induced bronchospasm, suggesting potential applications in treating allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
Derivatives of triazoloquinazolines have been explored for their anticancer potential. Through structural modifications, researchers have developed compounds that exhibit cytotoxicity against various cancer cell lines. This research opens up new avenues for the development of cancer therapies (Reddy et al., 2015).
Adenosine Receptor Antagonists
The triazoloquinazoline scaffold has been utilized in the design of adenosine receptor antagonists. These compounds have high potency and selectivity for the human A2B and A3 receptor subtypes, demonstrating their potential in treating diseases where adenosine receptor modulation is beneficial (Kim et al., 1998).
Diuretic Agents
Research has also focused on the synthesis of quinazolinone derivatives with potential diuretic activity. These studies aim to explore the effects of combining different heterocyclic moieties with the quinazolinone core to enhance diuretic action, which could lead to the development of new treatments for conditions associated with fluid retention (Maarouf, El‐Bendary, & Goda, 2004).
properties
IUPAC Name |
7-chloro-N-(3,5-dimethylphenyl)-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-4-17-5-8-20(9-6-17)34(32,33)25-24-28-23(27-19-12-15(2)11-16(3)13-19)21-14-18(26)7-10-22(21)31(24)30-29-25/h5-14H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTKEGIWZCLPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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